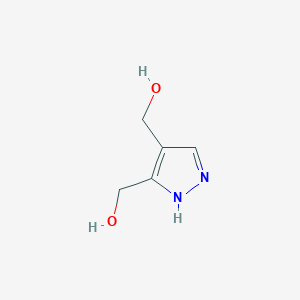
1-(Azetidin-3-yl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)piperazine hydrochloride is a chemical compound with the molecular formula C7H16ClN3. It is a derivative of azetidine and piperazine, both of which are significant in organic synthesis and medicinal chemistry. Azetidines are known for their ring strain, which imparts unique reactivity, while piperazines are commonly used in pharmaceuticals for their biological activity .
Méthodes De Préparation
The synthesis of 1-(Azetidin-3-yl)piperazine hydrochloride typically involves the reaction of azetidine with piperazine under controlled conditions. One common method includes:
Cycloaddition Reactions: Azetidines can be synthesized through [2+2] cycloaddition reactions, which involve the formation of a four-membered ring.
Metalation and Functionalization: Metalated azetidines can be functionalized through various reactions, including C(sp3)–H functionalization.
Industrial Production: Large-scale production may involve the use of bulk custom synthesis methods, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1-(Azetidin-3-yl)piperazine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)piperazine hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its ring strain and unique structure allow it to interact with enzymes and receptors, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
1-(Azetidin-3-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
Azetidine: Known for its ring strain and reactivity, azetidine is a key building block in organic synthesis.
Piperazine: Widely used in pharmaceuticals, piperazine is known for its biological activity and versatility.
Aziridine: Similar to azetidine but with a three-membered ring, aziridine is highly reactive due to its ring strain.
The uniqueness of this compound lies in its combination of azetidine and piperazine moieties, providing a balance of reactivity and stability that is valuable in various applications .
Propriétés
IUPAC Name |
1-(azetidin-3-yl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.ClH/c1-3-10(4-2-8-1)7-5-9-6-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNBIYLGUOETID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,11aR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxamide](/img/structure/B8133310.png)

![6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8133316.png)

![9-methyl-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8133324.png)
![6-amino-2-methyl-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8133325.png)

![Pyrido[2,3-h]quinazolin-2(1H)-one](/img/structure/B8133344.png)



